3-Cyclopropyl-6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane
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Overview
Description
3-Cyclopropyl-6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[410]heptane is a complex organic compound featuring a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane typically involves multiple steps, including cyclization and functional group transformations. One common approach is to start with a cyclopropyl derivative and introduce the pyrrole and oxa-azabicyclo moieties through a series of reactions involving reagents such as organolithium compounds, palladium catalysts, and protecting groups .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by catalysts like palladium or copper.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using organoboron reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Cyclopropyl-6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropyl-6-(1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane
- 3-Cyclopropyl-6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H18N2O |
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Molecular Weight |
218.29 g/mol |
IUPAC Name |
3-cyclopropyl-6-(1-methylpyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C13H18N2O/c1-14-7-2-3-11(14)13-6-8-15(10-4-5-10)9-12(13)16-13/h2-3,7,10,12H,4-6,8-9H2,1H3 |
InChI Key |
UGPFQSGQUVHWSB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C23CCN(CC2O3)C4CC4 |
Origin of Product |
United States |
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